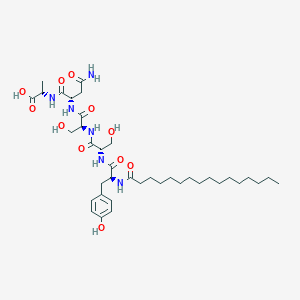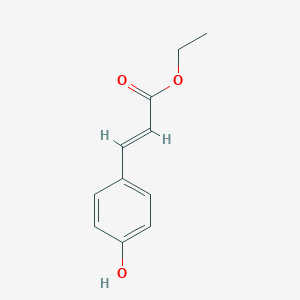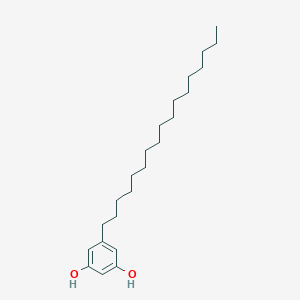
2,4-Difluorophenylboronic acid
Descripción general
Descripción
2,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a reagent in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of 2,4-Difluorophenylboronic acid is essentially planar . The molecule has a dihedral angle between the two aromatic rings of 2.24° . The molecule forms dimers about inversion centers in the crystal structure via intermolecular O-H⋯O hydrogen bonds .Chemical Reactions Analysis
2,4-Difluorophenylboronic Acid is used as a reagent in Suzuki-Miyaura coupling reactions . It is used in the synthesis of enantiomerically pure 3,3’'-bis-arylated BINOL derivatives . It is also used in the synthesis of highly efficient phosphorescent iridium (III) complexes which are used for light-emitting diodes .Physical And Chemical Properties Analysis
2,4-Difluorophenylboronic acid has a molecular weight of 157.91 g/mol . It has a density of 1.4±0.1 g/cm³, a boiling point of 251.0±50.0 °C at 760 mmHg, and a flash point of 105.6±30.1 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
End Group Capping
2,4-Difluorophenylboronic acid is used as a reactant in end group capping . This process involves the addition of a protective group to the end of a polymer chain, which can prevent unwanted reactions and provide stability.
Suzuki-Miyaura Cross-Coupling Reactions
This compound plays a significant role in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of compounds in organic chemistry.
Phosphorescent Sensor for Biologically Mobile Zinc
2,4-Difluorophenylboronic acid is used in the development of phosphorescent sensors for biologically mobile zinc . These sensors can detect and monitor the movement of zinc ions in biological systems, which is crucial for understanding various biological processes.
Blue-Green Phosphorescent OLEDs
This compound is also used in the creation of blue-green phosphorescent organic light-emitting diodes (OLEDs) . OLEDs are widely used in display technology, and the development of blue-green phosphorescent OLEDs can enhance the color range and efficiency of these displays.
Suzuki Coupling
2,4-Difluorophenylboronic acid is widely used in Suzuki coupling , a type of palladium-catalyzed carbon-carbon bond forming reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Synthesis of Biaryls
The compound is also used in the synthesis of biaryls , a class of organic compounds consisting of two aryl groups connected by a single bond. Biaryls are found in many biologically active compounds and are therefore of great interest in medicinal chemistry.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2,4-Difluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 2,4-Difluorophenylboronic acid involves its interaction with the palladium (II) complex in the SM coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 2,4-Difluorophenylboronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2,4-Difluorophenylboronic acid is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is used as a reagent in organic synthesis, suggesting that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific conditions of the reaction it is used in .
Result of Action
The result of the action of 2,4-Difluorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including enantiomerically pure 3,3’'-bis-arylated BINOL derivatives and highly efficient phosphorescent iridium (III) complexes .
Action Environment
The action of 2,4-Difluorophenylboronic acid is influenced by the specific conditions of the reaction it is used in. The Suzuki–Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of 2,4-Difluorophenylboronic acid can also be influenced by environmental factors such as air and moisture .
Propiedades
IUPAC Name |
(2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLRSCZSKQTFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370225 | |
| Record name | 2,4-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenylboronic acid | |
CAS RN |
144025-03-6 | |
| Record name | 2,4-Difluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144025-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the planar structure of 2,4-Difluorophenylboronic acid?
A1: The planar structure of 2,4-Difluorophenylboronic acid, with a mean deviation of 0.019 Å from planarity, indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring []. This delocalization can influence the molecule's reactivity and interactions with other molecules. For example, it plays a role in the formation of hydrogen bonds observed in the crystal structure.
Q2: How does 2,4-Difluorophenylboronic acid interact with other molecules in its crystal structure?
A2: In its crystal structure, 2,4-Difluorophenylboronic acid forms inversion dimers linked by two O—H⋯O hydrogen bonds []. Additionally, an intramolecular O—H⋯F hydrogen bond stabilizes the conformation. The same hydrogen atom participating in the intramolecular bond also engages in an intermolecular O—H⋯F link, leading to the formation of molecular sheets within the crystal lattice.
Q3: What is the role of 2,4-Difluorophenylboronic acid in Suzuki cross-coupling reactions?
A3: 2,4-Difluorophenylboronic acid is a valuable reagent in Suzuki cross-coupling reactions, often employed to introduce a 2,4-difluorophenyl substituent onto various substrates. For instance, it has been successfully utilized in the synthesis of α-(fluorophenyl)pyridines by reacting with 2-bromopyridine or its derivatives in the presence of a palladium catalyst []. The choice of catalyst system is crucial, as those containing Pd(PPh3)4 have shown greater reactivity with sterically hindered boronic acids like 2,4-Difluorophenylboronic acid, yielding the desired products in good yields without undesirable self-coupling byproducts.
Q4: How does the degree of fluorination in arylboronic esters influence their interactions with 4,4′-bipyridine?
A4: Studies on fluorinated arylboronic esters derived from catechol and their adducts with 4,4′-bipyridine demonstrate that the degree of fluorination directly impacts the molecular conformation of the coordinated boronic ester moieties []. The presence of fluorine atoms introduces C–H···F and F···F contacts within the crystal lattice, significantly influencing the intermolecular interactions and overall supramolecular organization of the adducts. This control over molecular organization through fluorination tuning has potential applications in designing materials with specific host-guest properties.
Q5: What makes the 2,4-Difluorophenylboronic acid-based adduct a suitable candidate for the separation of xylene isomers?
A5: The adduct formed between the catechol ester of 2,4-Difluorophenylboronic acid and 4,4′-bipyridine exhibits a remarkable ability to form inclusion complexes with various aromatic guests, including xylene isomers []. This inclusion ability stems from the sandwich-type complexes formed between the host adduct and guest molecules, stabilized by π···π interactions with the bipyridine linkers and additional contacts with the catecholate and B-arylF subunits. The distinct crystal structures and host-guest ratios observed for different xylene isomers suggest the potential for selective separation, highlighting the potential of such fluorinated boronic ester adducts in separation science.
Q6: How does 2,4-Difluorophenylboronic acid contribute to the understanding of ultralong organic phosphorescence?
A6: Research on 2,4-Difluorophenylboronic acid (24FBP) has provided valuable insights into achieving ultralong organic phosphorescence (UOP) []. The crystal of 24FBP exhibits an exceptional UOP lifetime of 2.50 s under ambient conditions, a remarkable feat among single-component pure organic phosphors. This longevity is attributed to the stabilization of triplet excitons through H-aggregation and, importantly, the confinement of rotation in the molecular rotors within the crystal lattice. This finding underscores the significance of controlling molecular motion for achieving extended phosphorescence lifetimes, opening avenues for designing new UOP materials with tailored properties for applications like anticounterfeiting.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)



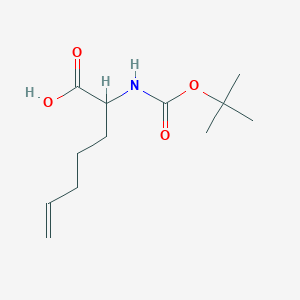
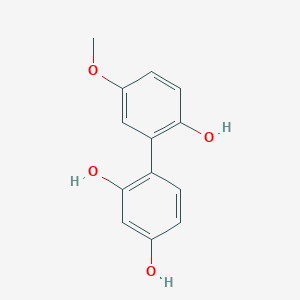
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

